![molecular formula C15H18F2N6S B6456582 4-[4-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)piperazin-1-yl]-6-(difluoromethyl)-2-methylpyrimidine CAS No. 2549045-59-0](/img/structure/B6456582.png)

4-[4-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)piperazin-1-yl]-6-(difluoromethyl)-2-methylpyrimidine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

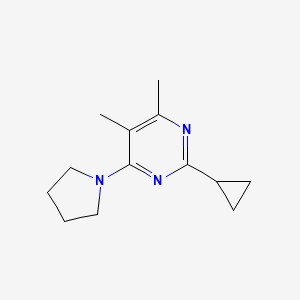

The compound “4-[4-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)piperazin-1-yl]-6-(difluoromethyl)-2-methylpyrimidine” is a complex organic molecule. It contains a 1,3,4-thiadiazole ring, which is a five-membered heterocyclic ring with two nitrogen atoms, one sulfur atom, and two carbon atoms . The thiadiazole ring is attached to a piperazine ring and a pyrimidine ring, both of which are common structures in medicinal chemistry .

Molecular Structure Analysis

The molecular structure of this compound is likely to be complex due to the presence of multiple rings and functional groups. The 1,3,4-thiadiazole ring is a key structural component in an array of drug categories . The piperazine ring is a saturated heterocyclic ring containing two nitrogen atoms, and the pyrimidine ring is an aromatic heterocyclic ring containing two nitrogen atoms .Applications De Recherche Scientifique

Kinetic Resolution of 1-(1-Alkynyl)cyclopropyl Ketones

Background: Chiral eight-membered heterocycles are found in natural products and bioactive compounds, but their synthesis remains challenging due to unfavorable enthalpy and entropy factors. The construction of these complex structures requires concise and robust strategies.

Application: Researchers have reported a gold-catalyzed stereoselective (4 + 4) cycloaddition strategy. This approach intercepts readily accessible precursors (anthranils and ortho-quinone methides) with in situ generated gold-furyl 1,4-dipoles. The result is previously inaccessible chiral furan/pyrrole-containing eight-membered heterocycles with excellent stereoselectivity (56 examples, all >20:1 dr, up to 99% ee). Remarkably efficient kinetic resolution (KR) processes have also been achieved (s factor up to 747). The synthetic potential of this protocol is highlighted through scale-up synthesis and diversified transformations of cycloadducts .

Biosynthesis of Cyclopropane in Natural Products

Background: Cyclopropane-containing compounds play crucial roles in natural products and pharmaceuticals. Understanding their biosynthesis is essential for drug discovery and development.

Application: Recent scientific literature summarizes cyclopropane biosynthesis over the last two decades. Enzymatic cyclopropanations can be grouped into two major pathways based on whether the reaction involves an exogenous C1 unit from S-adenosylmethionine (SAM) or not. These insights contribute to our understanding of cyclopropane-containing natural products .

Anti-Bone Cancer Activity of Heterocyclic Compounds

Background: Heterocyclic compounds exhibit diverse biological activities, including anti-cancer effects. Investigating their structures and activities is crucial for drug design.

Application: One specific heterocyclic compound, 1-((2S,3S)-2-(Benzyloxy)Pentan-3-yl)-4-(4-(4-(4-Hydroxyphenyl)Piperazin-1-yl)Phenyl)-1H-1,2,4-Triazol-5(4H)-One , has been synthesized and characterized. Its crystal structure and anti-bone cancer activity have been studied. Molecular docking investigations provide insights into its potential as an anti-cancer agent .

Propriétés

IUPAC Name |

2-cyclopropyl-5-[4-[6-(difluoromethyl)-2-methylpyrimidin-4-yl]piperazin-1-yl]-1,3,4-thiadiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18F2N6S/c1-9-18-11(13(16)17)8-12(19-9)22-4-6-23(7-5-22)15-21-20-14(24-15)10-2-3-10/h8,10,13H,2-7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJJMYCUZKLQQHY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC(=N1)N2CCN(CC2)C3=NN=C(S3)C4CC4)C(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18F2N6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-methoxy-3-({1-[2-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)acetyl]piperidin-4-yl}methyl)-3,4-dihydroquinazolin-4-one](/img/structure/B6456499.png)

![2-[1-({1-[(4-chlorophenyl)methyl]-1H-1,2,3-triazol-4-yl}methyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl]-N-[(2,4-dichlorophenyl)methyl]acetamide](/img/structure/B6456504.png)

![N-methyl-N-[(5-methyl-1,3-oxazol-4-yl)methyl]piperidin-4-amine dihydrochloride](/img/structure/B6456509.png)

![(1R,5S,6r)-3-benzyl-6-methoxy-3-azabicyclo[3.1.1]heptane](/img/structure/B6456529.png)

![3-cyclopropyl-1-[1-(4-methylpyrimidin-2-yl)piperidin-4-yl]imidazolidine-2,4-dione](/img/structure/B6456542.png)

![3-cyclopropyl-1-[1-(4,6-dimethylpyrimidin-2-yl)piperidin-4-yl]imidazolidine-2,4-dione](/img/structure/B6456548.png)

![3-cyclopropyl-1-[1-(5-fluoropyrimidin-2-yl)piperidin-4-yl]imidazolidine-2,4-dione](/img/structure/B6456556.png)

![1-[1-(5-chloropyrimidin-2-yl)piperidin-4-yl]-3-cyclopropylimidazolidine-2,4-dione](/img/structure/B6456557.png)

![3-cyclopropyl-1-[1-(6-ethyl-5-fluoropyrimidin-4-yl)piperidin-4-yl]imidazolidine-2,4-dione](/img/structure/B6456568.png)

![4-[4-(3-cyclopropyl-1,2,4-thiadiazol-5-yl)piperazin-1-yl]-6-(difluoromethyl)-2-methylpyrimidine](/img/structure/B6456584.png)